molecular formula C22H31N3O2 B3803935 1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone

1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone

Cat. No.: B3803935
M. Wt: 369.5 g/mol
InChI Key: RPIBFGJSIBICPZ-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .


Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly. For example, the molecular formula of 1H-Indole, 1-methyl- is C9H9N .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex and varied. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly. For example, the molecular weight of 1H-Indole, 1-methyl- is 131.1745 .

Mechanism of Action

The mechanism of action of indole derivatives can also be diverse. For example, they have been found to exhibit inhibitory activity against influenza A .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the research of indole derivatives are promising and wide-ranging.

Properties

IUPAC Name

1-(cyclohexylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c26-21-22(27,11-5-13-25(21)15-17-6-2-1-3-7-17)16-23-14-18-8-4-9-20-19(18)10-12-24-20/h4,8-10,12,17,23-24,27H,1-3,5-7,11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIBFGJSIBICPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2=O)(CNCC3=C4C=CNC4=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone
Reactant of Route 2
1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone
Reactant of Route 3
Reactant of Route 3
1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone
Reactant of Route 4
Reactant of Route 4
1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone
Reactant of Route 5
1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone
Reactant of Route 6
Reactant of Route 6
1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone

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